molecular formula C14H14ClNO4S B2564401 6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one CAS No. 950280-19-0

6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one

Cat. No.: B2564401
CAS No.: 950280-19-0
M. Wt: 327.78
InChI Key: ISKQTOBJLIKELD-UHFFFAOYSA-N
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Description

6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one typically involves the reaction of 6-chloro-2H-chromen-2-one with piperidine-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The chromenone core can interact with DNA and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2H-chromen-2-one: Lacks the piperidine-1-sulfonyl group.

    3-(piperidine-1-sulfonyl)-2H-chromen-2-one: Lacks the chlorine atom.

Uniqueness

6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is unique due to the presence of both the chlorine atom and the piperidine-1-sulfonyl group. This combination imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

IUPAC Name

6-chloro-3-piperidin-1-ylsulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c15-11-4-5-12-10(8-11)9-13(14(17)20-12)21(18,19)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKQTOBJLIKELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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